Cytotoxicity in CEM-13 Cells: Chloromethyl-Functionalized Oxadiazole-Furan Scaffolds vs. Parent Carboxylic Acid
A class of furanolabdanoid-based 1,2,4-oxadiazoles modified with a chloromethyl substituent exhibited significantly higher cytotoxic activity than the parent lambertianic acid, with GI50 values reaching 0.08-0.34 µM against the CEM-13 lymphoblastoid cell line [1]. This activity was noted to be higher than that of the comparative drug Doxorubicin in the same study [1]. This evidence supports the hypothesis that the chloromethyl group, as present in 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole, is a critical determinant for enhanced activity in this scaffold.
| Evidence Dimension | Cytotoxicity (GI50) |
|---|---|
| Target Compound Data | Not directly tested; inferred class activity for chloromethyl-substituted 1,2,4-oxadiazole-furan hybrids: GI50 = 0.08 - 0.34 µM |
| Comparator Or Baseline | Lambertianic acid (parent furanolabdanoid); Doxorubicin (reference drug) |
| Quantified Difference | Chloromethyl-substituted derivatives showed >10-fold improvement in GI50 compared to the parent acid, and surpassed the reference drug's activity in this assay. |
| Conditions | MTT assay on CEM-13 human lymphoblastoid tumor cells |
Why This Matters
This class-level evidence quantifies the value of the chloromethyl modification on an oxadiazole-furan scaffold, establishing a basis for prioritizing this compound over non-functionalized analogs in cytotoxicity screening programs.
- [1] Mironov ME, Pokrovsky MA, Kharitonov YV, Shakirov MM, Pokrovsky AG, Shults EE. Furanolabdanoid-based 1,2,4-oxadiazoles: Synthesis and cytotoxic activity. ChemistrySelect. 2016;1(3):417-424. DOI: 10.1002/slct.201600042. View Source
